
3-Hydrazino-6-pyrrol-1-ylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-6-pyrrol-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with hydrazino and pyrrol groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of nitrogen atoms in the pyridazine ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-6-pyrrol-1-ylpyridazine typically involves the following steps:
Formation of Pyridazine Core: The pyridazine core can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Introduction of Pyrrol Group: The pyrrol group can be introduced via a cyclization reaction involving pyrrole-derived α,β-alkynyl ketones.
Hydrazino Substitution: The hydrazino group can be introduced by substituting halogens in the pyridazine ring with hydrazine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazino-6-pyrrol-1-ylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine compounds with various functional groups.
Scientific Research Applications
3-Hydrazino-6-pyrrol-1-ylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-pyrrol-1-ylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridazine ring’s unique electronic properties allow it to interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
- 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine
Comparison: 3-Hydrazino-6-pyrrol-1-ylpyridazine stands out due to its unique combination of hydrazino and pyrrol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced potential for drug discovery and material science applications .
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(6-pyrrol-1-ylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c9-10-7-3-4-8(12-11-7)13-5-1-2-6-13/h1-6H,9H2,(H,10,11) |
InChI Key |
HYSIVXUVNJGOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
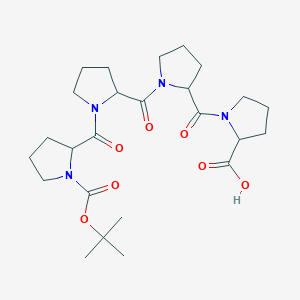

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
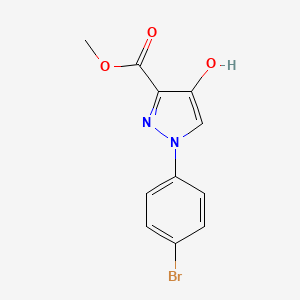
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)
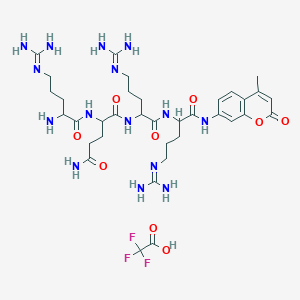
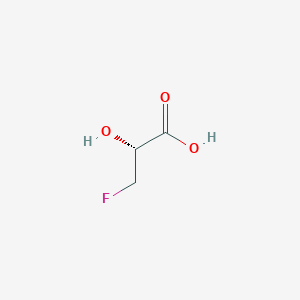
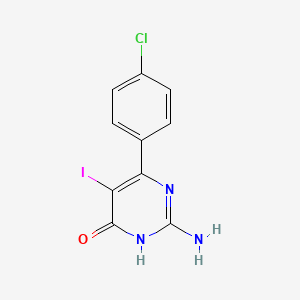
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)

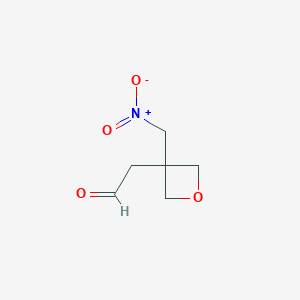
![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)
